

trans-trismethoxy Resveratrol-d4 chemical structure and properties

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Compound of Interest

Compound Name: trans-trismethoxy Resveratrol-d4

Cat. No.: B592768

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An In-depth Technical Guide to transtrismethoxy Resveratrol-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **trans-trismethoxy Resveratrol-d4**. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who are interested in the applications of this stable isotope-labeled compound.

Chemical Structure and Properties

trans-trismethoxy Resveratrol-d4 is the deuterated form of trans-trismethoxy Resveratrol, a naturally occurring stilbene. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of trans-trismethoxy Resveratrol in various biological matrices.[1][2]

Chemical Identity



Identifier	Value
IUPAC Name	3-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxy-benzene-1,2,4,5-d4
CAS Number	1089051-64-8[1]
Synonyms	(E)-5-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzene diol-d4, TMS-d4, trans-3,5,4'- Trimethoxystilbene-d4[1]
SMILES	COc1ccc(cc1)\C=C\c1cc(OC)cc(OC)c1[1]
InChI	InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4- 5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1- 3H3/b5-4+/i6D,7D,8D,9D[1]

Physicochemical Properties

Property	Value
Molecular Formula	C17H14D4O3[1][3]
Molecular Weight	274.4 g/mol [1][3]
Purity	≥99% deuterated forms (d1-d4)[1]
Formulation	A solution in methyl acetate[1]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.25 mg/ml, Ethanol: 10 mg/ml[1]
UV/Vis Absorbance	λmax: 218, 305, 320 nm[1]

Biological Activity of trans-trismethoxy Resveratrol (non-deuterated)

The biological activities of the non-deuterated parent compound, trans-trismethoxy Resveratrol, have been investigated in several studies. These findings provide context for the relevance of quantifying this compound in biological systems.



Anticancer Activity

trans-trismethoxy Resveratrol has demonstrated cytotoxic effects against a range of cancer cell lines.[1]

Cell Line	IC50 (μM)
PC3 (Prostate Cancer)	3.6
KB (Oral Cancer)	10.2
HT-29 (Colon Cancer)	16.1
SW480 (Colon Cancer)	54
HL-60 (Leukemia)	2.5

Anti-inflammatory Activity

The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1]

• Experiment: Inhibition of TNF-α-induced activation of NF-κB in HEK293T cells.

Concentration: 15 μM[1]

Anti-angiogenic Activity

trans-trismethoxy Resveratrol has also been observed to inhibit the formation of new blood vessels.[1]

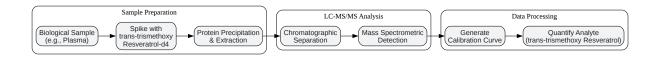
· Model System: Zebrafish embryos

Concentration: 0.1 μM[1]

Experimental Protocols

The primary application of **trans-trismethoxy Resveratrol-d4** is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its use in a pharmacokinetic study.





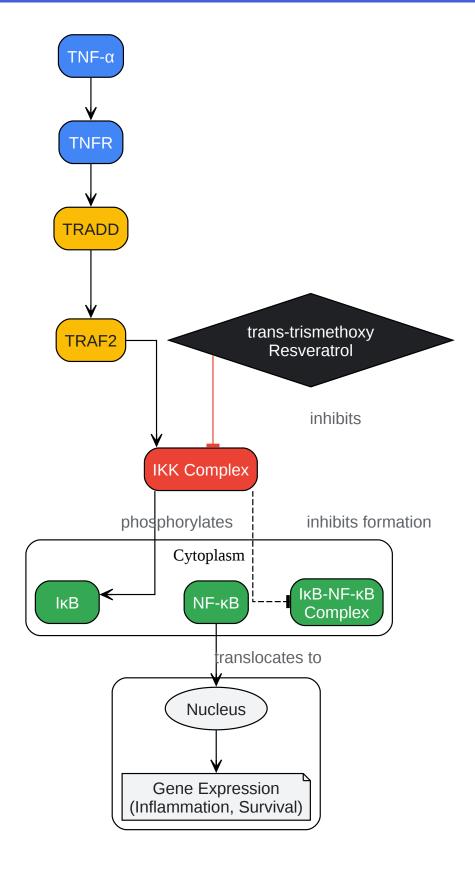
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Fig. 1: Generalized workflow for the use of **trans-trismethoxy Resveratrol-d4** as an internal standard.

Signaling Pathway

trans-trismethoxy Resveratrol has been shown to inhibit the TNF- α /NF- κ B signaling pathway. This pathway is crucial in regulating inflammation and cell survival.





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Fig. 2: Inhibition of the TNF- α /NF- κ B signaling pathway by trans-trismethoxy Resveratrol.



Conclusion

trans-trismethoxy Resveratrol-d4 is a valuable tool for the accurate quantification of its non-deuterated analogue in biological research. The established anti-cancer, anti-inflammatory, and anti-angiogenic properties of trans-trismethoxy Resveratrol underscore the importance of reliable analytical methods to further investigate its therapeutic potential. The use of this deuterated internal standard is critical for robust and reproducible results in pharmacokinetic and metabolism studies.

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